molecular formula C19H35NO3 B1590904 Myristoyl proline CAS No. 86282-96-4

Myristoyl proline

Cat. No. B1590904
CAS RN: 86282-96-4
M. Wt: 325.5 g/mol
InChI Key: OFWGTRJQCVYFBE-KRWDZBQOSA-N
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Description

Myristoyl proline is related to the process of myristoylation, a co-translational lipidic modification specific to the alpha-amino group of an N-terminal glycine residue of many eukaryotic and viral proteins . The enzyme responsible for this modification, myristoyl CoA:protein N-myristoyl transferase (NMT), has been derived from the sequence of known N-myristoylated proteins and from studies using synthetic peptides .


Synthesis Analysis

A series of novel myristic acid derivatives were designed via molecular docking studies and ADMET studies by targeting NMT . The designed myristic acid derivatives were synthesized by converting myristic acid into myristoyl chloride and coupling it with aryl amines to yield corresponding myristic acid derivatives .


Molecular Structure Analysis

Myristoyl’s dual role in allosterically regulating and localizing Abl kinase has been studied . An N-terminal myristoyl modification can bind to a hydrophobic pocket in the kinase C-lobe, which stabilizes the autoinhibitory assembly .


Chemical Reactions Analysis

Myristoylation is a prerequisite step in initiating many immune cell signaling cascades . It has been discussed that myristoylation has implications during myelopoiesis, innate immune response, lymphopoiesis for T cells, and the formation of the immunological synapse .


Physical And Chemical Properties Analysis

Myristoylation increases specific protein–protein interactions leading to subcellular localization of myristoylated proteins with its signaling partners . This lipid modification plays vital roles in cellular signaling, protein–protein interaction, and targeting of proteins to endomembrane and plasma membrane systems .

Safety And Hazards

The safety data sheet for Myristoyl Hexapeptide-16 (hydrochloride) indicates that no special measures are required for handling this substance . It is not classified according to the Globally Harmonized System (GHS), and it does not appear to irritate the skin or eyes .

Future Directions

Asciminib, a third-generation TKI, targets the ABL1 myristoyl pocket and is therefore known as a STAMP inhibitor (Specifically Targeting the ABL1 Myristoyl Pocket) . This suggests that the myristoyl pocket could be a potential target for future drug development .

properties

IUPAC Name

(2S)-1-tetradecanoylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18(21)20-16-13-14-17(20)19(22)23/h17H,2-16H2,1H3,(H,22,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWGTRJQCVYFBE-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myristoyl proline

CAS RN

86282-96-4
Record name Myristoyl proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086282964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MYRISTOYL PROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD09JD3K30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WH Pirkle, PG Murray - Journal of Chromatography A, 1996 - Elsevier
Differential penetration of the enantiomers of certain analytes between the strands of “brush-type” liquid chromatographic chiral stationary phases (CSPs) has been invoked in several …
Number of citations: 40 www.sciencedirect.com
D Nitusca, C Socaciu, AI Socaciu, IO Sirbu… - Current Issues in …, 2023 - mdpi.com
Prostate cancer (PCa) remains one of the leading causes of cancer mortality in men worldwide, currently lacking specific, early detection and staging biomarkers. In this regard, modern …
Number of citations: 0 www.mdpi.com
PG Murray - 1994 - search.proquest.com
ProQuest Dissertations Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy submitted…
Number of citations: 1 search.proquest.com

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